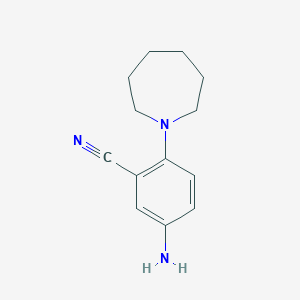

5-Amino-2-(azepan-1-yl)benzonitrile

描述

Contextualization within Benzonitrile (B105546) and Azepane Chemical Space

The chemical character of 5-Amino-2-(azepan-1-yl)benzonitrile is defined by its two core components: the benzonitrile unit and the azepane ring.

Benzonitrile , the simplest aromatic nitrile, is a versatile building block in organic synthesis. Its nitrile group can undergo a variety of chemical transformations, making it a valuable precursor for the synthesis of amines, amides, and other nitrogen-containing heterocycles. The benzonitrile scaffold itself is a key feature in many compounds of interest in materials science and medicinal chemistry. Recently, the discovery of benzonitrile in the interstellar medium has highlighted the fundamental nature of this aromatic structure in cosmic chemistry. The presence of the nitrile and amino groups on the benzene (B151609) ring of this compound offers multiple points for further chemical modification.

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. In medicinal chemistry, the azepane scaffold is considered a "privileged" structure due to its frequent appearance in bioactive compounds. Unlike its smaller five- and six-membered ring counterparts (pyrrolidine and piperidine), the azepane ring provides greater conformational flexibility and access to a broader three-dimensional chemical space. This property is often crucial for optimizing the binding of a molecule to its biological target. The incorporation of an azepane ring into a molecule can influence its physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.

Significance of Azepane-Substituted Benzonitriles in Chemical Synthesis and Methodology Development

The combination of an azepane ring and a benzonitrile core in a single molecule creates a scaffold with significant potential in chemical synthesis and methodology development. The synthesis of such substituted aromatic compounds often relies on transition-metal-free reactions or acid-mediated annulation processes.

The development of synthetic routes to functionalized azepanes is an active area of research. Strategies for creating polysubstituted azepanes, for instance, through the dearomative ring expansion of nitroarenes, are expanding the toolkit available to chemists for accessing this important structural motif. Similarly, methods for the synthesis of substituted aminobenzonitriles are crucial for creating a diverse range of molecular structures. For example, transition-metal-free, base-promoted one-pot reactions of ynones with 2-aminobenzonitriles have been developed to produce multisubstituted 4-aminoquinolines.

The presence of the amino group on the benzonitrile ring in this compound provides a handle for further synthetic transformations, such as diazotization followed by substitution, or acylation, which can be used to build more complex molecules. This makes compounds like this compound valuable intermediates in multi-step synthetic sequences.

Overview of Research Trajectories for the Chemical Compound

While specific research on this compound is not widely documented, its structural features suggest several potential research trajectories, primarily in the field of medicinal chemistry.

As a Scaffold for Bioactive Agents: The azepane moiety is present in a number of FDA-approved drugs and is a key component in the development of therapeutic agents for a range of diseases. Azepane-based compounds have shown a variety of pharmacological properties, including anti-cancer, anti-tubercular, and antimicrobial activities. Therefore, this compound could serve as a starting point or a key intermediate for the synthesis of novel drug candidates. The specific substitution pattern on the benzonitrile ring could be explored to modulate biological activity and selectivity.

Inhibitors of Biological Targets: The broader class of amino- and piperazine-substituted benzonitriles has been investigated for various biological activities. For instance, a related compound, 5-Amino-2-(piperazin-1-yl)benzonitrile, is documented in chemical databases. Furthermore, azepane-containing sulfonamides have been identified as inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for central nervous system disorders. Given these precedents, it is plausible that this compound and its derivatives could be investigated as inhibitors of various enzymes or receptors.

Development of Novel Synthetic Methodologies: The synthesis of this compound itself, and its use as a building block in more complex syntheses, could be a focus of research in synthetic methodology. The development of efficient and stereoselective methods for the synthesis of substituted azepanes and their incorporation into aromatic systems remains an area of interest for organic chemists.

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-(azepan-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-10-11-9-12(15)5-6-13(11)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBCMBNBNDTIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 2 Azepan 1 Yl Benzonitrile

Established Reaction Pathways for the Azepane Moiety Formation

The seven-membered azepane ring is a key structural component. Its synthesis can be approached through various established methods, including cyclization reactions and ring expansion strategies.

Cyclization Reactions and Ring Expansion Strategies for Azepanes

The construction of the azepane skeleton often relies on intramolecular cyclization or the expansion of smaller, more readily available cyclic precursors. Ring expansion reactions, in particular, offer a powerful tool for accessing medium-sized rings like azepane, which can be challenging to form directly due to unfavorable cyclization kinetics.

One common strategy involves the expansion of a six-membered piperidine (B6355638) ring. This can be achieved with high stereoselectivity and regioselectivity, yielding diastereomerically pure azepane derivatives in excellent yields. Another approach utilizes the formal cross-dimerization between three-membered aza heterocycles and three- or four-membered-ring ketones, facilitated by synergistic bimetallic catalysis. This method provides a versatile route to various N-heterocycles, including 3-benzazepinones. Furthermore, Lewis acid-induced cyclization of donor-acceptor cyclopropanes can also lead to the formation of tetrahydrobenz[b]azepin-2-ones. acs.org

Recent advancements have also explored cascade ring expansion reactions, which can proceed without the need for high dilution conditions often required for macrocyclization. These strategies can involve the in-situ generation and expansion of a cyclic reactive intermediate from a linear starting material.

Table 1: Comparison of Azepane Synthesis Strategies

| Strategy | Description | Advantages |

| Piperidine Ring Expansion | Expansion of a six-membered piperidine ring. | High stereoselectivity and regioselectivity. |

| Cross-Dimerization | Formal cross-dimerization of strained rings. | Versatile and scalable. |

| Lewis Acid-Induced Cyclization | Cyclization of donor-acceptor cyclopropanes. | Access to specific diastereomers. acs.org |

| Cascade Ring Expansion | In-situ formation and expansion of cyclic intermediates. | Avoids high dilution conditions. |

Incorporation of the Azepane Ring into Benzonitrile (B105546) Scaffolds

Once the azepane ring is formed, it can be incorporated into the benzonitrile scaffold. A common method for this is through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For instance, a pre-formed azepane can react with a suitably activated benzonitrile derivative, such as a 2-halobenzonitrile, to form the desired C-N bond. The choice of reaction conditions, including the base and solvent, is crucial for achieving high yields and minimizing side reactions. nih.gov

Strategies for Constructing the Benzonitrile Core

The synthesis of the 5-aminobenzonitrile core requires careful consideration of the directing effects of the cyano and amino groups.

Cyanation Approaches

The introduction of the cyano group onto an aromatic ring can be achieved through several methods. wikipedia.org Classical approaches include the Sandmeyer reaction, which converts an aniline (B41778) derivative into a benzonitrile via a diazonium salt. wikipedia.org Modern methods often employ transition-metal-catalyzed cyanation of aryl halides. wikipedia.orgtandfonline.com Palladium-catalyzed reactions using sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) are widely used. wikipedia.orgtandfonline.com To mitigate the toxicity of cyanide salts, potassium ferricyanide (B76249) has also been employed as a cyanide source. wikipedia.org Nickel-catalyzed cyanations offer a less expensive alternative to palladium and can utilize reagents like benzyl (B1604629) cyanide or acetonitrile (B52724) as the cyanide source through reductive C-C bond cleavage. wikipedia.orgmdpi.com Direct C-H cyanation of arenes using photoredox catalysis has also emerged as a powerful technique. nih.gov

Table 2: Common Cyanation Methods for Aromatic Rings

| Method | Reagents | Substrate | Catalyst |

| Sandmeyer Reaction | NaNO₂, H⁺, CuCN | Arylamine | None |

| Palladium-Catalyzed Cyanation | KCN, Zn(CN)₂ | Aryl halide | Palladium(0) complex tandfonline.com |

| Nickel-Catalyzed Cyanation | Benzyl cyanide, Acetonitrile | Aryl halide | Nickel complex mdpi.com |

| Photoredox C-H Cyanation | Trimethylsilyl cyanide, O₂ | Arene | Acridinium photoredox catalyst nih.gov |

Methods for Introducing the Amino Group at the 5-Position

The introduction of an amino group at the 5-position of a benzonitrile derivative must take into account the electronic properties of the cyano group. The cyano group is a meta-directing deactivator in electrophilic aromatic substitution reactions. quora.comvaia.com This means that direct nitration of benzonitrile, followed by reduction, would likely lead to the formation of 3-aminobenzonitrile.

Therefore, a more strategic approach is required. One possibility is to start with a precursor that already has a nitrogen-containing functionality at the desired position, which can later be converted to an amino group. For example, starting with a compound containing a nitro group meta to a different functional group that can later be converted to a nitrile. The amino group itself is an ortho-, para-director, which would not favor substitution at the desired meta-position relative to it. doubtnut.com

A plausible synthetic route would involve starting with a precursor where the substitution pattern is already established. For instance, beginning with a 3-amino-substituted aromatic ring and then introducing the cyano group at the 1-position and the azepane moiety at the 2-position.

C-N Bond Formation Methodologies at the 2-Position of the Benzonitrile Ring

The final key step in the synthesis of 5-Amino-2-(azepan-1-yl)benzonitrile is the formation of the C-N bond between the azepane nitrogen and the C2 position of the benzonitrile ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. nih.gov

In an SNAr reaction, a benzonitrile derivative with a good leaving group (such as a fluorine or chlorine atom) at the 2-position is reacted with azepane. nih.govnih.gov The electron-withdrawing nature of the cyano group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. nih.govnih.govyoutube.com This reaction can be used to couple azepane with a 2-halobenzonitrile derivative. nih.gov The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for the success of this reaction and can be optimized to achieve high yields. nih.gov

Table 3: Methods for C-N Bond Formation at the 2-Position of Benzonitrile

| Method | Reagents | Substrate | Catalyst/Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | Azepane | 2-Halobenzonitrile (e.g., 2-fluorobenzonitrile) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) nih.gov |

| Buchwald-Hartwig Amination | Azepane, Base (e.g., NaOt-Bu) | 2-Halobenzonitrile | Palladium precatalyst, Phosphine ligand nih.govnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach to forming the crucial carbon-nitrogen bond in the synthesis of this compound. In this reaction, a nucleophile, in this case, the azepane ring, displaces a leaving group on an aromatic ring. For the synthesis of the target compound, a common starting material is 2-chloro-5-nitrobenzonitrile (B92243). The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack by azepane.

The reaction typically proceeds by an addition-elimination mechanism. youtube.com The nucleophilic azepane attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring and yielding 2-(azepan-1-yl)-5-nitrobenzonitrile. The final step involves the reduction of the nitro group to an amine, affording this compound.

Key considerations for a successful SNAr reaction include the nature of the leaving group (F > Cl > Br > I), the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, and the use of a suitable base and solvent system. youtube.comcardiff.ac.uk While effective, this method can sometimes require harsh reaction conditions. youtube.com

A general representation of the SNAr approach is depicted below:

Table 1: General SNAr Reaction Parameters

| Parameter | Description |

|---|---|

| Starting Material | 2-Halogeno-5-nitrobenzonitrile |

| Nucleophile | Azepane |

| Solvent | Aprotic polar solvents (e.g., DMSO, DMF) |

| Base | Inorganic or organic base (e.g., K2CO3, Et3N) |

| Temperature | Elevated temperatures often required |

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant improvement over traditional methods like SNAr. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides or triflates with amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the coupling of an appropriately substituted aminobenzonitrile with azepane or the coupling of a halogenated benzonitrile with an amino-azepane derivative.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance. organic-chemistry.orgnih.gov

The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 2: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates the reaction |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Promotes deprotonation of the amine |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

This method offers milder reaction conditions and broader substrate scope compared to SNAr reactions. wikipedia.org

Reductive Amination Protocols for Azepane Linkage

Reductive amination provides an alternative pathway for constructing the azepane linkage in this compound. researchgate.net This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the target molecule, this could involve the reaction of a suitable keto-benzonitrile precursor with azepane, followed by reduction.

A variety of reducing agents can be employed, ranging from common hydride reagents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to catalytic hydrogenation. The choice of reducing agent is critical to ensure chemoselectivity, particularly in the presence of other reducible functional groups like the nitrile.

Recent advancements have seen the rise of biocatalytic reductive amination using enzymes such as imine reductases (IREDs) and reductive aminases (RedAms). researchgate.net These enzymatic methods offer high stereoselectivity and operate under mild, environmentally friendly conditions. researchgate.net

One-Pot Synthesis Techniques and Process Intensification

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. nih.govnih.gov For the synthesis of this compound, a one-pot approach could combine several of the methodologies described above.

For instance, a one-pot procedure could involve the initial SNAr reaction of 2-chloro-5-nitrobenzonitrile with azepane, followed by the direct reduction of the nitro group in the same pot to yield the final product. Similarly, a tandem reaction sequence could be envisioned where an initial coupling reaction is immediately followed by a cyclization or another bond-forming event. nih.gov

Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. In the context of synthesizing this compound, this could involve the use of microreactors or flow chemistry. These technologies offer improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, which are particularly beneficial for potentially exothermic or hazardous reactions.

Considerations for Scalability and Synthetic Efficiency

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

Key Scalability Considerations:

Reaction Conditions: Harsh reaction conditions, such as high temperatures and pressures, require specialized and costly equipment. Milder, more energy-efficient processes are preferred.

Purification: The ease of purification and isolation of the final product is critical. Chromatographic purification, while common in the lab, is often impractical and expensive on a large scale. Crystallization or distillation are more desirable.

Waste Generation: The amount and nature of waste produced (atom economy) are important environmental and economic considerations. One-pot syntheses and catalytic reactions are generally more atom-economical.

Safety: A thorough safety assessment of all reaction steps is essential to identify and mitigate potential hazards, such as runaway reactions or the handling of toxic or pyrophoric reagents.

Table 3: Comparison of Synthetic Methodologies for Scalability

| Methodology | Advantages for Scalability | Challenges for Scalability |

|---|---|---|

| SNAr Reactions | Often uses inexpensive starting materials. | Can require harsh conditions and may generate significant waste. |

| Buchwald-Hartwig Amination | High efficiency and functional group tolerance. | Cost and toxicity of palladium catalysts and ligands. |

| Reductive Amination | Can utilize readily available starting materials. | May require careful control of reducing agents and chemoselectivity. |

| One-Pot Synthesis | Reduced unit operations, time, and waste. | Requires careful optimization of reaction conditions for all steps. |

Chemical Reactivity and Derivatization Strategies of 5 Amino 2 Azepan 1 Yl Benzonitrile

Reactivity of the Azepane Nitrogen Atom

The tertiary amine integrated within the seven-membered azepane ring serves as a primary site for synthetic modification. Its nucleophilic character allows for a range of covalent bond-forming reactions, enabling the introduction of diverse substituents and the construction of larger, more intricate structures.

Alkylation and Acylation Reactions

The lone pair of electrons on the azepane nitrogen readily participates in nucleophilic attack on electrophilic carbon centers. Alkylation reactions with alkyl halides or other alkylating agents provide a straightforward method for introducing alkyl groups onto the nitrogen atom. nih.govlibretexts.org These reactions typically proceed under standard conditions, often in the presence of a non-nucleophilic base to neutralize the acid generated.

Similarly, acylation of the azepane nitrogen can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group, forming a tertiary amide. Friedel-Crafts acylation conditions, employing a Lewis acid catalyst, can also be utilized to introduce keto groups into aromatic or aliphatic compounds. libretexts.orgthermofisher.cn However, it is important to note that the presence of the basic amino group in the substrate can lead to complex formation with the Lewis acid catalyst, potentially deactivating the ring towards electrophilic substitution. libretexts.org

Table 1: Representative Alkylation and Acylation Reactions of Amines

| Reaction Type | Reagent | Product Type | General Conditions |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl Azepane | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Acylation | Acyl Chloride (RCOCl) | N-Acyl Azepane | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl Azepane | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

Formation of Macrocyclic and Polycyclic Derivatives

The strategic placement of the azepane nitrogen makes 5-Amino-2-(azepan-1-yl)benzonitrile a valuable building block in the synthesis of macrocyclic and polycyclic frameworks. Macrocyclization can be achieved by reacting the diamine functionality (the azepane nitrogen and the aromatic amino group) with suitable difunctional electrophiles. chimicatechnoacta.ru These reactions often rely on high-dilution principles to favor intramolecular cyclization over intermolecular polymerization.

Transformations of the Benzonitrile (B105546) Nitrile Group

The nitrile functionality of the benzonitrile moiety offers a rich platform for chemical transformations, providing access to key functional groups such as amides, carboxylic acids, and primary amines.

Hydrolysis and Amidation Reactions

The hydrolysis of the nitrile group provides a direct route to either a primary amide or a carboxylic acid, depending on the reaction conditions. Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon towards nucleophilic attack by water. masterorganicchemistry.comchemguide.co.uk This initially forms an amide, which can be further hydrolyzed to the corresponding carboxylic acid upon prolonged heating in acidic media. chemguide.co.ukorganic-chemistry.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. organic-chemistry.org This process also initially yields an amide. The reaction can often be stopped at the amide stage under milder conditions, while more forcing conditions (e.g., higher temperatures, prolonged reaction times) will lead to the formation of the carboxylate salt. mdpi.comchemistrysteps.com

Table 2: Hydrolysis of Nitriles

| Condition | Intermediate Product | Final Product | Reagents |

| Acidic | Primary Amide | Carboxylic Acid | H₃O⁺, heat |

| Basic (mild) | Primary Amide | Primary Amide | NaOH (aq), heat |

| Basic (strong) | Primary Amide | Carboxylate Salt | NaOH (aq), prolonged heat |

Reductive Transformations of the Nitrile Functionality

The nitrile group can be readily reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. A subsequent aqueous workup is required to liberate the primary amine.

Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can also be employed. organic-chemistry.org The use of DIBAL-H can sometimes allow for the partial reduction of the nitrile to an aldehyde, although this transformation can be challenging to control and may lead to over-reduction to the amine. A catalyst-free method for the reduction of nitriles to primary amines using ammonia (B1221849) borane (B79455) has also been reported, offering an environmentally benign alternative. ebi.ac.uk The choice of reducing agent and reaction conditions allows for selective transformation of the nitrile group, further expanding the synthetic utility of this compound.

Reactivity of the Aromatic Amino Group

The primary aromatic amino group significantly influences the reactivity of the benzene (B151609) ring and serves as a handle for a variety of chemical modifications. It is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. cuni.czorganic-chemistry.org

Due to the strong activating nature of the amino group, direct electrophilic substitution reactions, such as halogenation or nitration, can sometimes be difficult to control and may lead to polysubstitution. To achieve monosubstitution, it is often necessary to protect the amino group, for example, by acetylation. The resulting acetamido group is still an ortho, para-director but is less activating, allowing for more controlled electrophilic substitution. The protecting group can then be removed by hydrolysis to regenerate the amino group.

The aromatic amino group can also undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer and related reactions.

Electrophilic Aromatic Substitution Patterns

The primary amino group at the 5-position is expected to be the dominant directing group for electrophilic aromatic substitution on the benzonitrile ring. As a strong activating group, it directs incoming electrophiles to the positions ortho and para to itself. Given the substitution pattern, the positions available for substitution are C4 and C6.

The position para to the amino group (C2) is already substituted with the azepanyl group. Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C6 positions. The bulky azepanyl group at the C2 position may sterically hinder substitution at the C6 position to some extent, potentially favoring substitution at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, bromination using a mild source of electrophilic bromine would be expected to yield primarily 4-bromo-5-amino-2-(azepan-1-yl)benzonitrile and 6-bromo-5-amino-2-(azepan-1-yl)benzonitrile.

Diazotization and Subsequent Transformations

The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. nih.govamericanpeptidesociety.org This diazonium salt is a versatile intermediate that can be transformed into a wide array of functional groups through Sandmeyer and related reactions. nih.govijpsr.com

The presence of both an electron-donating group (the amino group being transformed) and an electron-withdrawing group (the nitrile) on the aromatic ring can influence the stability and reactivity of the resulting diazonium salt.

Table 1: Potential Transformations of the Diazonium Salt of this compound

| Reagent | Product Functional Group | Reaction Name |

| CuCl | -Cl | Sandmeyer Reaction |

| CuBr | -Br | Sandmeyer Reaction |

| CuCN | -CN | Sandmeyer Reaction |

| KI | -I | Sandmeyer-type Reaction |

| HBF₄, heat | -F | Schiemann Reaction |

| H₂O, heat | -OH | Hydrolysis |

| H₃PO₂ | -H | Deamination |

Functionalization of the Benzonitrile Aromatic Ring

Beyond electrophilic substitution, the aromatic ring of this compound can be functionalized using modern synthetic methodologies that offer high regioselectivity.

Directed Ortho-Metalation (DOM) Strategies

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govnih.govnih.govchemrxiv.org In the case of this compound, the tertiary amine of the azepane ring can potentially act as a directing group for ortho-lithiation. This would involve the deprotonation of the C3 position by a strong base like n-butyllithium, facilitated by coordination of the lithium to the nitrogen atom of the azepane. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C3 position, a position not readily accessible through electrophilic aromatic substitution. However, the presence of the acidic N-H proton of the primary amino group would likely require protection prior to a DoM strategy.

Halogenation and Cross-Coupling Reactions

Halogenated derivatives of this compound, obtained either through direct halogenation or via Sandmeyer reactions, are valuable precursors for transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.netmdpi.com Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, a bromo-substituted derivative could be coupled with a variety of boronic acids (Suzuki coupling) to introduce new aryl or alkyl groups. Similarly, Buchwald-Hartwig amination could be employed to introduce a diverse range of amino substituents. These reactions provide a powerful platform for the extensive diversification of the this compound scaffold.

Derivatization for Library Synthesis and Analogue Generation

The varied reactivity of this compound makes it an attractive scaffold for the synthesis of compound libraries for drug discovery and other applications. nih.govamericanpeptidesociety.orgnih.govijpsr.com The ability to functionalize the aromatic ring at multiple positions, coupled with the potential for derivatization of the primary amino group, allows for the generation of a large number of structurally diverse analogues from a common core.

High-throughput parallel synthesis techniques can be employed to rapidly generate a library of compounds by reacting the parent molecule or its functionalized derivatives with a diverse set of building blocks. For example, acylation of the primary amino group with a library of carboxylic acids or sulfonyl chlorides would yield a library of amides and sulfonamides, respectively.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Azepan 1 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. For 5-Amino-2-(azepan-1-yl)benzonitrile, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a detailed connectivity map of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To illustrate the power of multi-dimensional NMR, we can consider the expected spectra based on the known structure of this compound and by drawing parallels with related structures for which data is available.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the azepane ring. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The amino group protons might appear as a broad singlet. The azepane ring protons would exhibit characteristic multiplets, likely in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the nitrile carbon, the aromatic carbons (with varying chemical shifts due to the electron-donating amino and azepanyl groups and the electron-withdrawing nitrile group), and the carbons of the azepane ring.

To provide a tangible example, let's consider the predicted ¹H and ¹³C NMR chemical shifts for a related compound, 2-Aminobenzonitrile .

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 108.5 |

| C2 | - | 151.0 |

| C3 | 6.7 | 116.5 |

| C4 | 7.3 | 134.0 |

| C5 | 6.8 | 118.0 |

| C6 | 7.4 | 133.0 |

| CN | - | 117.5 |

| NH₂ | 5.5 (broad) | - |

Data is predicted and for illustrative purposes for the analog 2-Aminobenzonitrile.

COSY (Correlation Spectroscopy) : A COSY spectrum would reveal proton-proton couplings within the same spin system. For this compound, this would be crucial for establishing the connectivity of the protons on the azepane ring and for tracing the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in both the aromatic and azepane ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment provides information about the spatial proximity of protons. This could be used to determine the preferred conformation of the azepane ring and its orientation relative to the planar benzonitrile (B105546) ring.

Solid-State NMR for Conformational Insights

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformation adopted in the crystalline state. For this compound, ssNMR could be particularly useful for studying the torsion angles between the azepane ring and the benzene ring, as well as the packing interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.

For this compound (C₁₃H₁₇N₃), the expected exact mass can be calculated. An HRMS analysis using a technique like electrospray ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or FT-ICR) would be expected to yield a molecular ion peak corresponding to [M+H]⁺ with a high degree of mass accuracy (typically within 5 ppm).

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Expected fragmentation pathways could include:

Loss of the amino group.

Cleavage of the azepane ring.

Loss of the nitrile group.

The precise masses of the fragment ions would allow for the determination of their elemental compositions, further corroborating the proposed structure.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. As a reference, the FT-IR spectrum of 2-Aminobenzonitrile shows key absorbances that can be used for comparison. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 2-Aminobenzonitrile nih.gov |

| N-H stretch (Amino) | 3400-3200 (likely two bands) | 3465, 3375 |

| C-H stretch (Aromatic) | 3100-3000 | ~3050 |

| C-H stretch (Aliphatic) | 3000-2850 | - |

| C≡N stretch (Nitrile) | 2260-2220 | 2225 |

| C=C stretch (Aromatic) | 1650-1450 | 1615, 1495 |

| N-H bend (Amino) | 1650-1580 | 1615 |

| C-N stretch | 1350-1250 | 1285 |

Data for 2-Aminobenzonitrile is from the NIST Chemistry WebBook and is provided for illustrative purposes. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show a strong signal for the C≡N stretch due to the change in polarizability of this bond. The aromatic ring vibrations would also be prominent. A study on 2-amino-5-chloro benzonitrile using density functional theory (DFT) has provided theoretical vibrational frequencies which can serve as a guide. chemenu.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 2-amino-5-chloro benzonitrile chemenu.com |

| NH₂ symmetric stretch | 3452 |

| NH₂ asymmetric stretch | 3543 |

| C≡N stretch | 2235 |

| Aromatic C-H stretch | 3050-3100 |

| Aromatic ring stretch | 1500-1600 |

Data is from a theoretical study on a related compound and is for illustrative purposes. chemenu.com

Electronic Absorption and Emission Spectroscopy

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the electronic absorption and emission properties of this compound. While studies on related aminobenzonitrile derivatives are available, providing a general context for the expected spectroscopic behavior, no explicit data for the title compound could be located.

UV-Visible Spectroscopy

There is no publicly available UV-Visible absorption data for this compound. Characterization of similar aminobenzonitrile compounds suggests that they typically exhibit absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions of the aromatic ring and the nitrile group. The exact position and intensity of these bands would be influenced by the substitution pattern on the benzene ring, specifically the electron-donating amino and azepanyl groups.

Fluorescence Spectroscopy and Quantum Yield Determinations

Specific fluorescence spectra and quantum yield values for this compound are not reported in the available scientific literature. The fluorescence properties of aminobenzonitriles are a subject of significant research, often exhibiting dual fluorescence phenomena related to intramolecular charge transfer (ICT) states. The quantum yield of fluorescence would be a critical parameter to quantify the efficiency of the emission process, but this has not been experimentally determined for this particular compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not uncover any published crystal structures for this compound. Therefore, no definitive information on its absolute stereochemistry, solid-state conformation, bond lengths, or bond angles is available. X-ray crystallography would be the definitive method to elucidate these structural details, but such an analysis has not been publicly reported.

Computational and Theoretical Chemistry of 5 Amino 2 Azepan 1 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and a wide array of properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular behavior at the atomic level.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov It is employed to determine the optimized geometry and electronic ground state properties of a molecule. For 5-Amino-2-(azepan-1-yl)benzonitrile, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable energetic state. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This analysis is crucial for understanding the electronic transitions, such as those observed in UV-Vis spectroscopy. A TD-DFT calculation on this compound would predict the absorption wavelengths and the nature of the electronic excitations, for instance, identifying them as π–π* or n–π* transitions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.0 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT). researchgate.net By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from these electronic effects. For this compound, NBO analysis would reveal the extent of electron delocalization from the amino and azepanyl groups into the aromatic ring and towards the nitrile group, providing insights into the molecule's electronic stability and charge distribution. researchgate.net

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, an MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the amino group, and positive potential around the hydrogen atoms of the amino group.

Conformational Analysis and Energy Landscape Exploration

Molecules with flexible groups, such as the azepane ring in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This exploration of the potential energy surface helps in understanding the molecule's flexibility and the most probable shapes it will adopt. Such studies are critical as the biological activity and physical properties of a molecule can be highly dependent on its conformation. missouri.edu For the target compound, this analysis would reveal the preferred orientation of the azepane ring relative to the benzonitrile (B105546) plane.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. For this compound, theoretical predictions of its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be highly valuable. DFT calculations can provide vibrational frequencies and their corresponding intensities, which correlate to the peaks in IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

| IR | C≡N stretch | ~2230 cm⁻¹ |

| IR | N-H stretch | ~3400-3500 cm⁻¹ |

| ¹³C NMR | C≡N carbon | ~118 ppm |

| ¹H NMR | Aromatic protons | ~6.5-7.5 ppm |

Note: The data in this table is illustrative and represents typical values for similar functional groups.

Reaction Mechanism Elucidation via Computational Modeling

While specific computational studies on the reaction mechanism of this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for its theoretical investigation. The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where an azepane nucleophile displaces a suitable leaving group on a substituted benzonitrile ring.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of such reaction mechanisms. nih.govnih.gov DFT calculations can be employed to map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. mdpi.com This allows for the determination of key energetic parameters, such as activation energies and reaction enthalpies, which govern the reaction's feasibility and rate. researchgate.net

For the synthesis of this compound, computational models could investigate the following aspects:

Regioselectivity: In cases where the benzonitrile precursor has multiple potential leaving groups, DFT calculations can predict which position is more susceptible to nucleophilic attack by the azepane. This is often achieved by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and atomic charges on the aromatic ring. mdpi.com

Transition State Analysis: The geometry and energy of the transition state for the nucleophilic attack can be calculated. This provides insight into the steric and electronic factors that influence the reaction rate. For SNAr reactions, the formation of a Meisenheimer complex, a resonance-stabilized intermediate, is a critical step that can be characterized computationally. youtube.com

Solvent Effects: The role of the solvent in stabilizing charged intermediates and transition states can be modeled using implicit or explicit solvent models. This is crucial for accurately predicting reaction kinetics in a solution-phase synthesis.

Furthermore, computational studies on related azepane derivatives have demonstrated the utility of methods like DFT in understanding their structural and electronic properties. nih.govresearchgate.net For instance, investigations into the synthesis of various azepane-based compounds have utilized DFT to reveal that cycloaddition reactions can proceed through a stepwise pathway, with the nitrogen atom of the imine acting as the nucleophile to initiate the process. researchgate.net Such insights into the reactivity of the azepane moiety are transferable and can inform the mechanistic understanding of the formation of this compound.

The advancement in computational methods continues to enhance the predictive power of theoretical chemistry in understanding and designing synthetic routes for complex molecules. rsc.org Future computational work on this compound would be invaluable for optimizing its synthesis and exploring its reactivity profile.

Topological Descriptors for Molecular Design

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule. They are instrumental in medicinal chemistry and drug discovery for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a crucial predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability and oral bioavailability. For drug candidates targeting the central nervous system, a TPSA of less than 90 Ų is often considered desirable for crossing the blood-brain barrier.

Rotatable Bonds

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A high number of rotatable bonds can be detrimental to bioavailability, as the molecule may need to adopt a specific, low-energy conformation to bind to its target, and high flexibility can lead to a significant entropic penalty upon binding. Generally, ten or fewer rotatable bonds are preferred for good oral bioavailability.

Fraction Csp3

The table below presents the calculated topological descriptors for this compound and some of its structural analogs. These values are critical for assessing its potential as a drug candidate.

| Compound Name | Topological Polar Surface Area (TPSA) (Ų) | Rotatable Bonds | Fraction Csp3 |

| This compound | 53.1 | 2 | 0.46 |

| 5-Amino-2-(piperidin-1-yl)benzonitrile | 53.1 | 2 | 0.42 |

| 5-Amino-2-(pyrrolidin-1-yl)benzonitrile | 53.1 | 2 | 0.36 |

| 5-Amino-2-(2-ethylpiperidin-1-yl)benzonitrile | 53.1 | 2 | 0.5 |

| 5-Amino-2-(1-benzothiophen-2-yl)benzonitrile | 78.1 | 1 | 0.0 |

Note: The values for this compound are estimated based on its structural similarity to closely related compounds found in chemical databases. The values for the analogs are sourced from publicly available data. nih.govrsc.org

The analysis of these descriptors suggests that this compound possesses drug-like properties, including a TPSA value conducive to good cell permeability and a low number of rotatable bonds, indicating favorable conformational rigidity. The significant Fsp3 character points towards a desirable three-dimensional structure.

Structure Activity Relationship Sar Studies in Azepane Substituted Benzonitrile Derivatives

Impact of Azepane Ring Substitutions and Conformations on Molecular Properties

The seven-membered azepane ring is a significant structural motif found in numerous natural products and pharmacologically active compounds, including the protein kinase inhibitor (-)-balanol and the antihistamine Azelastine. lifechemicals.comnih.gov Unlike smaller, more rigid ring systems, the azepane structure possesses considerable conformational flexibility. lifechemicals.com This inherent flexibility means the ring can adopt multiple shapes, such as chair and boat conformations, but this diversity can be detrimental to biological activity if the energetically preferred conformation is not the one that binds optimally to a biological target. lifechemicals.comnih.gov

SAR studies have demonstrated that the introduction of substituents onto the azepane ring is a critical strategy for controlling its conformation. lifechemicals.com By adding specific chemical groups, it is possible to create steric or electronic biases that favor a single major conformation, effectively "locking" the ring into a more biologically active shape. lifechemicals.comrsc.org For instance, research on model azepane rings has shown that selective monofluorination can effectively bias the ring's conformational equilibrium. rsc.org This principle is vital for effective drug design, as controlling the three-dimensional shape of the azepane moiety is often decisive for its bioactivity. lifechemicals.com The synthesis of functionalized azepanes, often through methods like ring-expansion reactions, is therefore a key area of research for developing new derivatives with tailored properties. nih.govresearchgate.net

Table 1: Impact of Azepane Ring Modifications on Molecular Conformation

| Modification | Effect | Rationale | Reference |

|---|---|---|---|

| Introduction of Substituents | Can bias the ring towards a single major conformation. | Creates steric and/or electronic hindrance that destabilizes other conformations. | lifechemicals.com |

| Selective Monofluorination | Biases the azepane ring to one major conformation. | The high electronegativity and size of fluorine create a strong conformational preference. | rsc.org |

| Incorporation into Fused Systems | Restricts conformational flexibility significantly. | The ring is locked within a larger, more rigid scaffold. | researchgate.net |

Influence of Substituents on the Benzonitrile (B105546) Aromatic Core

SAR studies on various benzonitrile derivatives have provided clear insights into how additional substituents on the aromatic ring can tune activity. Electron-withdrawing substituents, such as halogens (e.g., -Cl, -Br), have been shown to enhance the biological activity of certain benzonitrile series. researchgate.net For example, in one study, halogen substitution at the meta-position relative to a key functional group resulted in higher activity. researchgate.net Conversely, the introduction of electron-donating groups (e.g., -OCH3, -CH3) often leads to lower activity. researchgate.net This suggests that the electron density of the aromatic ring is a critical parameter that can be fine-tuned. The interplay of these electronic effects with those of the existing amino and azepane groups determines the molecule's reactivity and potential for intermolecular interactions. researchgate.netrsc.org

Table 2: Effect of Substituents on the Aromatic Core of Benzonitrile Derivatives

| Substituent Type | Example | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Halogen (Electron-Withdrawing) | -Cl, -Br | meta | Higher activity | researchgate.net |

| Electron-Donating Group | -OCH3, -CH3 | Various | Lower inhibition | researchgate.net |

Role of the Amino Group in Modulating Chemical Reactivity and Interactions

The amino group (-NH2) is a cornerstone of molecular interactions in many biologically active compounds. ncert.nic.in Its importance is multifaceted: it can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). enamine.net This dual capability allows it to form robust and specific hydrogen bonding networks with biological targets like proteins and enzymes, which is often a prerequisite for activity. pitt.eduresearchgate.net

Furthermore, the amino group imparts basicity to the molecule. ncert.nic.in In a physiological environment, it can be protonated to form an ammonium (B1175870) cation (-NH3+), enabling strong electrostatic or ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor binding pocket. enamine.net The reactivity of the amino group also allows it to be a key synthetic handle for creating derivatives through reactions like acylation and alkylation. enamine.net

In the context of the benzonitrile core, the amino group acts as a strong electron-donating group through resonance, influencing the electron distribution of the entire aromatic system. ncert.nic.in This electronic push can affect the reactivity of the nitrile group and the aromatic ring itself. The geometry of the amino group is typically pyramidal, and its orientation relative to the plane of the phenyl ring can influence the molecule's interaction profile. researchgate.net

Positional Isomerism Effects on Chemical Behavior and Molecular Recognition

The specific arrangement of substituents on the benzonitrile ring—its positional isomerism—is a critical determinant of molecular properties and is not to be underestimated. Changing the location of a functional group, even while keeping the molecular formula identical, can lead to drastically different chemical and biological outcomes. rsc.org For 5-Amino-2-(azepan-1-yl)benzonitrile, the 2,5-substitution pattern is fixed, but understanding the implications of this arrangement is key.

Molecular recognition is exquisitely sensitive to positional isomerism. nih.govnih.gov A biological receptor or a synthetic host molecule often has a precisely shaped cavity with a specific arrangement of interaction points (for hydrogen bonds, π-stacking, etc.). nih.gov Moving the amino group from position 5 to position 4, for example, would completely alter the geometry of the molecule and its ability to fit into a complementary binding site, much like a key with a slightly altered tooth pattern will no longer fit its lock. rsc.orgnih.gov Research on coordination polymers has also demonstrated that positional isomerism in ligands can lead to entirely different supramolecular structures and properties, highlighting the delicate modulating effect of substituent placement. rsc.org

Table 3: Comparative Properties of Positional Isomers in Aromatic Systems

| Isomer Type | Key Feature | Consequence | Reference |

|---|---|---|---|

| ortho-Isomer | Close proximity of functional groups | Can lead to intramolecular interactions (e.g., hydrogen bonding) or steric hindrance. | semanticscholar.org |

| meta-Isomer | Groups are electronically connected but spatially separated | Different resonance effects compared to ortho/para isomers, leading to unique electronic properties. | semanticscholar.org |

| para-Isomer | Groups are at opposite ends of the ring | Allows for maximum electronic communication (conjugation) and a linear molecular shape. | semanticscholar.org |

Design Principles Derived from SAR for Future Chemical Synthesis and Molecular Engineering

The collective insights from SAR studies on azepane-substituted benzonitriles provide a set of guiding principles for the design of new molecules with desired properties. These principles form a rational basis for future chemical synthesis and molecular engineering efforts.

Conformational Control of the Azepane Ring: Given the importance of the azepane ring's conformation for bioactivity, a primary design principle is to introduce substituents strategically onto the ring to restrict its flexibility and lock it into a predefined, active conformation. lifechemicals.com

Electronic Tuning of the Benzonitrile Core: The electronic nature of the aromatic ring is critical. Future designs should prioritize the introduction of electron-withdrawing groups, such as halogens, at specific positions on the benzonitrile core to potentially enhance activity, while avoiding strong electron-donating groups that have been shown to be detrimental. researchgate.net

Preservation of Key Interaction Groups: The 5-amino group is crucial for its hydrogen bonding and electrostatic interaction capabilities. Any modification should aim to preserve or mimic these functions. Bioisosteric replacement, where the amino group is swapped for another group with similar properties, could be explored cautiously.

Leveraging Positional Isomerism: The profound impact of substituent placement must be a central consideration. The synthesis of different positional isomers of a lead compound is a valid strategy to explore the target's binding site topology and potentially discover isomers with dramatically improved activity or selectivity. rsc.orgresearchgate.net

Integrated Optimization: A successful design strategy will not focus on a single component in isolation. It requires a holistic approach, considering the synergistic or antagonistic effects of modifying the azepane ring, the aromatic core, and the relative positioning of all functional groups simultaneously. This integrated approach is fundamental to modern drug discovery and molecular design. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-(azepan-1-yl)benzonitrile and confirming its structural integrity?

- Methodological Answer :

- Synthesis : Use nucleophilic aromatic substitution or Buchwald-Hartwig amination to introduce the azepane group at the 2-position of 5-aminobenzonitrile. For analogous compounds (e.g., 5-Amino-2-chlorobenzonitrile ), halogenated intermediates are common starting materials.

- Characterization :

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and azepane ring integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHN expected).

- Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretching (~2220 cm) and amine (N-H) peaks.

- Reference : Similar protocols for substituted benzonitriles (e.g., 5-Acetyl-2-aminobenzonitrile , 5-Amino-2-methylbenzonitrile ).

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Stability Tests :

- pH Stability : Use HPLC to monitor degradation in buffers (pH 2–12).

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.

- Storage : Store at –20°C under inert atmosphere (N) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or supramolecular systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitrile group for coordination, azepane for steric effects).

- Reference : Theoretical frameworks align with NIST-standardized computational approaches for analogous nitriles .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR or crystallography results)?

- Methodological Answer :

- Multi-Technique Validation :

| Technique | Parameter | Purpose |

|---|---|---|

| XRD | Crystal structure | Confirm spatial arrangement of azepane and nitrile groups |

| 2D NMR (COSY, NOESY) | Proton-proton correlations | Resolve overlapping signals in complex spectra |

| Elemental Analysis | C, H, N % | Verify stoichiometry |

- Reproducibility : Repeat synthesis under varied conditions (temperature, catalyst loading) to isolate impurities .

Q. How does the azepane substituent influence the compound’s efficacy as a ligand in coordination chemistry?

- Methodological Answer :

- Experimental Design :

- UV-Vis and EPR Spectroscopy : Monitor metal-ligand charge transfer (e.g., Cu or Pd complexes).

- Single-Crystal XRD : Determine binding mode (monodentate vs. bidentate).

Q. What safety protocols are critical when handling this compound in catalytic or biological assays?

- Methodological Answer :

- PPE Requirements :

- Eye Protection : EN 166-certified goggles .

- Skin Protection : Nitrile gloves and lab coats to prevent dermal exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。